molecular formula C9H10BrClO2 B13923088 4-Bromo-2-chloro-5-methoxybenzeneethanol

4-Bromo-2-chloro-5-methoxybenzeneethanol

Cat. No.: B13923088
M. Wt: 265.53 g/mol
InChI Key: CLMZAXVRMLOVQL-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-5-methoxybenzeneethanol is a high-value aromatic building block in organic synthesis and pharmaceutical research. This compound features a benzene ring substituted with bromo, chloro, and methoxy groups, offering multiple sites for selective functionalization, such as metal-halogen exchange and nucleophilic substitution reactions . The ethanol side chain provides a handle for further oxidation or derivatization, enhancing its utility in constructing complex molecular architectures. Compounds with the 4-bromo-2-chloro-5-methoxy substitution pattern are recognized as critical intermediates in the synthesis of active pharmaceutical ingredients (APIs) . Research indicates its structural framework is particularly valuable in the development of therapeutics, such as SGLT2 inhibitors for the treatment of type 2 diabetes . The specific stereochemistry and purity of this ethanol derivative make it a versatile precursor for generating a focused library of molecules for drug discovery and material science applications. This product is intended for research and development purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10BrClO2

Molecular Weight

265.53 g/mol

IUPAC Name

2-(4-bromo-2-chloro-5-methoxyphenyl)ethanol

InChI

InChI=1S/C9H10BrClO2/c1-13-9-4-6(2-3-12)8(11)5-7(9)10/h4-5,12H,2-3H2,1H3

InChI Key

CLMZAXVRMLOVQL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)CCO)Cl)Br

Origin of Product

United States

Strategic Synthetic Methodologies for 4 Bromo 2 Chloro 5 Methoxybenzeneethanol

Retrosynthetic Analysis and Identification of Key Disconnection Points

Retrosynthetic analysis is a powerful technique for planning organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. beilstein-journals.orgewadirect.com The analysis begins with the target molecule and involves breaking bonds (disconnections) to identify logical precursors, which are then subjected to the same process until simple starting materials are reached. ias.ac.inyoutube.com

For 4-Bromo-2-chloro-5-methoxybenzeneethanol, the most logical primary disconnection is the carbon-carbon bond between the aromatic ring and the ethanol (B145695) side chain. This leads to two main retrosynthetic pathways, centered on a key carbonyl-containing intermediate.

Pathway A involves disconnecting the Cα-Cβ bond of the ethanol side chain, which is less common for this type of structure. A more strategic approach is to disconnect the bond between the aromatic ring and the Cα of the ethanol group.

Pathway B , the more common and logical approach, identifies the bond between the benzene (B151609) ring and the benzylic carbon of the ethanol group as the key disconnection point. This disconnection can be conceptualized in two ways:

Disconnection leading to a carbonyl precursor: This pathway simplifies the target molecule to a substituted benzaldehyde (B42025) or acetophenone. The ethanol side chain is then formed by the addition of a one-carbon or two-carbon nucleophile or by reduction. This is often the most efficient route.

Retron: Aryl-C(OH)R

Disconnection: C(aryl)-C(α) bond

Synthons: An aryl anion synthon (or a related electrophilic aryl species) and a hydroxyethyl (B10761427) cation synthon, or more practically, an electrophilic carbonyl carbon on the aromatic precursor and a nucleophilic one-carbon or two-carbon unit.

Synthetic Equivalents: 4-Bromo-2-chloro-5-methoxybenzaldehyde (B13935031) or 4-Bromo-2-chloro-5-methoxyacetophenone, and a methyl Grignard reagent (CH₃MgBr) or a reducing agent like sodium borohydride (B1222165) (NaBH₄).

Disconnection leading to an aryl organometallic precursor: This approach involves forming an organometallic reagent from the substituted benzene ring and reacting it with a two-carbon electrophile.

Retron: Aryl-CH₂CH₂OH

Disconnection: C(aryl)-C(α) bond

Synthons: An aryl anion synthon and a hydroxyethyl cation synthon.

Synthetic Equivalents: A Grignard reagent such as (4-Bromo-2-chloro-5-methoxyphenyl)magnesium halide, and an electrophile like ethylene (B1197577) oxide.

Disconnection StrategyKey Intermediate (Synthetic Equivalent)Reagents for Side Chain
Carbonyl Precursor Route 4-Bromo-2-chloro-5-methoxybenzaldehydeMethyl Grignard (CH₃MgBr) followed by hydrolysis
4-Bromo-2-chloro-5-methoxyacetophenoneSodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄)
Organometallic Route 4-Bromo-2-chloro-5-methoxyphenyl magnesium bromideEthylene oxide followed by acidic workup

Synthesis of Halogenated and Methoxy-Substituted Benzene Precursors

The regioselective synthesis of the key 4-bromo-2-chloro-5-methoxy-substituted benzene precursor is a significant challenge due to the need to control the placement of three different substituents. The synthetic strategy must carefully consider the directing effects of the substituents already present on the ring during electrophilic aromatic substitution reactions.

Directed Aromatic Functionalization Approaches

This approach relies on sequential electrophilic aromatic substitution reactions, where the regiochemical outcome is governed by the activating and directing properties of the substituents. The methoxy (B1213986) group (-OCH₃) is a strong activating group and an ortho, para-director. The halogen atoms (Cl, Br) are deactivating yet also ortho, para-directing.

A plausible synthetic sequence could start from a commercially available substituted anisole (B1667542), such as 3-chloroanisole (B146291) or 3-bromoanisole.

Example Pathway starting from 3-chloroanisole:

Bromination: The methoxy group is the most powerful directing group. In 3-chloroanisole, the positions ortho and para to the methoxy group are C2, C4, and C6. The C4 and C6 positions are the most sterically accessible. Bromination of 3-chloroanisole would likely yield a mixture of products, with 4-bromo-3-chloroanisole (B1272324) and 6-bromo-3-chloroanisole being major isomers.

Formylation or Acylation: To introduce the precursor to the ethanol side chain, a Friedel-Crafts acylation or formylation reaction can be performed. For instance, formylation of 4-bromo-2-chloro-5-methoxyanisole (if successfully synthesized and isolated) would be directed by the powerful methoxy group to the remaining ortho position (C6), which is not the desired regiochemistry.

This highlights the limitations of classical electrophilic substitution for achieving the specific substitution pattern required. The order of substituent introduction is critical and often requires blocking strategies or the use of more advanced regioselective methods.

Ortho-Metalation Strategies for Regioselective Substitution

Directed ortho-metalation (DoM) offers a more precise method for regioselective functionalization of aromatic rings. In this strategy, a directed metalation group (DMG) on the aromatic ring directs deprotonation by a strong base (typically an organolithium reagent) to a specific ortho position. The resulting aryllithium species can then react with a variety of electrophiles.

The methoxy group is an effective DMG. A potential DoM strategy could be:

Starting Material: A suitable starting material could be 3-bromo-4-chloroanisole (B128993).

Directed ortho-Metalation: The methoxy group in 3-bromo-4-chloroanisole would direct lithiation to the C2 position. Treatment with a strong base like n-butyllithium (n-BuLi) at low temperatures would selectively generate 3-bromo-4-chloro-2-lithioanisole.

Introduction of the Carbonyl Group: The resulting aryllithium intermediate can then be quenched with an appropriate electrophile to install the precursor to the ethanol side chain.

Reaction with N,N-dimethylformamide (DMF) followed by acidic workup would yield 4-bromo-2-chloro-5-methoxybenzaldehyde.

Reaction with acetaldehyde (B116499) would directly form this compound, although controlling side reactions can be challenging.

This DoM approach provides a powerful and highly regioselective route to the key aromatic precursor, overcoming the limitations of traditional electrophilic substitution.

Introduction of the Ethanol Side Chain

Once the key aromatic precursor, such as 4-bromo-2-chloro-5-methoxybenzaldehyde or a related ketone, is synthesized, the final step is the introduction of the ethanol side chain. This can be accomplished through either the addition of an organometallic reagent to a carbonyl group or the reduction of a carbonyl group.

Grignard and Organolithium Reagent Addition to Carbonyl Precursors

The addition of organometallic reagents to aldehydes and ketones is a fundamental method for forming carbon-carbon bonds and generating alcohols. ucla.edumasterorganicchemistry.com

From an Aldehyde: The reaction of 4-bromo-2-chloro-5-methoxybenzaldehyde with a methyl Grignard reagent (CH₃MgBr) or methyllithium (B1224462) (CH₃Li) in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) would yield the magnesium or lithium alkoxide intermediate. quora.com Subsequent quenching with an aqueous acid (e.g., NH₄Cl or dilute HCl) would protonate the alkoxide to afford the target secondary alcohol, this compound. beilstein-journals.org

From an Aryl Halide: An alternative, though potentially more complex, route involves forming a Grignard reagent from the aryl halide itself. For example, if 1,4-dibromo-2-chloro-5-methoxybenzene were synthesized, selective metal-halogen exchange could form an organometallic intermediate. This intermediate could then react with a two-carbon electrophile like ethylene oxide. The reaction involves the nucleophilic attack of the aryl Grignard reagent on one of the carbon atoms of the epoxide ring, leading to ring-opening. An acidic workup would then protonate the resulting alkoxide to yield this compound.

Carbonyl PrecursorOrganometallic ReagentProduct after Workup
4-Bromo-2-chloro-5-methoxybenzaldehydeMethylmagnesium bromide (CH₃MgBr)This compound
4-Bromo-2-chloro-5-methoxybenzaldehydeMethyllithium (CH₃Li)This compound

Reduction of Corresponding Carboxylic Acid, Ester, Aldehyde, or Ketone Derivatives

The reduction of carbonyl compounds is a widely used and efficient method for the synthesis of alcohols. The choice of reducing agent depends on the nature of the carbonyl group.

Reduction of an Aldehyde or Ketone:

A highly effective method for synthesizing this compound would be the reduction of 4-bromo-2-chloro-5-methoxyacetophenone. This ketone precursor could be synthesized via Friedel-Crafts acylation of a suitable anisole derivative.

Common reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol (B129727) or ethanol) or lithium aluminum hydride (LiAlH₄) in an ethereal solvent (e.g., diethyl ether or THF) can be used. gravitywaves.commorressier.com NaBH₄ is a milder and more selective reagent, making it a preferable choice to avoid potential side reactions with the aryl halides. rsc.org

Similarly, the reduction of 4-bromo-2-chloro-5-methoxybenzaldehyde with these reagents would yield the corresponding primary alcohol, not the target secondary alcohol.

Reduction of a Carboxylic Acid or Ester:

If the synthetic route leads to 4-bromo-2-chloro-5-methoxybenzoic acid or its corresponding ester, a more powerful reducing agent is required.

Lithium aluminum hydride (LiAlH₄) is capable of reducing carboxylic acids and esters to primary alcohols. This would result in the formation of (4-bromo-2-chloro-5-methoxyphenyl)methanol, which is not the target compound.

Therefore, the most direct reduction pathway to the target molecule involves the use of a ketone precursor, 4-bromo-2-chloro-5-methoxyacetophenone.

Carbonyl PrecursorReducing AgentSolventProduct
4-Bromo-2-chloro-5-methoxyacetophenoneSodium Borohydride (NaBH₄)Methanol or EthanolThis compound
4-Bromo-2-chloro-5-methoxyacetophenoneLithium Aluminum Hydride (LiAlH₄)Diethyl ether or THFThis compound

Homologation Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

Homologation reactions are crucial for extending a carbon chain by a single unit. In the context of synthesizing this compound, these reactions would typically start from a corresponding benzaldehyde derivative. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are powerful methods for converting aldehydes and ketones into alkenes, which can then be reduced to the desired ethanol side chain. wikipedia.orgwikipedia.org

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent. organic-chemistry.orgmasterorganicchemistry.com This reaction is a versatile method for forming carbon-carbon double bonds. lumenlearning.com For the synthesis of the target molecule, the corresponding 4-bromo-2-chloro-5-methoxybenzaldehyde would be reacted with a methylenetriphenylphosphorane (B3051586) (Ph3P=CH2) to yield an intermediate styrene (B11656) derivative. Subsequent reduction of the double bond would furnish the final ethanol side chain. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. wikipedia.org Non-stabilized ylides, like the one needed for this synthesis, typically lead to (Z)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses phosphonate (B1237965) carbanions, which are generally more nucleophilic than the corresponding phosphorus ylides. wikipedia.orgalfa-chemistry.com This often allows the reaction to proceed under milder conditions. nrochemistry.com A significant advantage of the HWE reaction is that it predominantly forms (E)-alkenes, offering a high degree of stereoselectivity. wikipedia.orgorganic-chemistry.org The mechanism involves the nucleophilic addition of the phosphonate carbanion to the aldehyde, forming an oxaphosphetane intermediate which then eliminates to form the alkene. wikipedia.orgnrochemistry.com The water-soluble phosphate (B84403) byproduct is also more easily removed than the triphenylphosphine (B44618) oxide generated in the Wittig reaction, simplifying purification. alfa-chemistry.comorganic-chemistry.org

ReactionReagentTypical Product StereochemistryByproduct
Wittig Reaction Phosphorus Ylide (e.g., Ph3P=CH2)(Z)-alkene (with non-stabilized ylides)Triphenylphosphine oxide
Horner-Wadsworth-Emmons Phosphonate Carbanion(E)-alkeneDialkyl phosphate

Palladium-Catalyzed Cross-Coupling Reactions for Aromatic Functionalization (e.g., Suzuki, Heck, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of aromatic rings. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For a polysubstituted benzene ring like that in this compound, these methods provide pathways to introduce or modify substituents with precision.

Suzuki Coupling: This reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide. byjus.com It is widely used due to the commercial availability and low toxicity of the boron reagents and the mild reaction conditions. acs.orgresearchgate.net In the synthesis of derivatives of the target compound, the bromine or chlorine atom could be replaced by a variety of carbon-based groups. The general mechanism involves an oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the product and regenerate the catalyst. yonedalabs.comlibretexts.org

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. wikipedia.orgscienceinfo.com This could be a method to introduce the ethanol side chain or other unsaturated functionalities. The reaction is catalyzed by palladium salts and typically requires a base. wikipedia.orgbyjus.com The mechanism involves the oxidative addition of the halide to palladium, followed by migratory insertion of the alkene and subsequent β-hydride elimination. scienceinfo.comchemistnotes.com

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper co-catalyst. wikipedia.orgyoutube.com This would be a key reaction for introducing an alkyne group onto the aromatic ring, which could then be further elaborated. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. wikipedia.orgyoutube.com

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. mit.edunih.gov Organozinc reagents are among the most reactive organometallics, allowing for the coupling of a wide variety of substrates. Recent developments have established efficient catalyst systems for the Negishi coupling of secondary alkylzinc halides with a range of aryl bromides and chlorides. nih.govacs.org

Coupling ReactionOrganometallic ReagentHalide PartnerBond Formed
Suzuki Organoboron (e.g., R-B(OH)2)Aryl/Vinyl HalideC(sp2)-C(sp2), C(sp2)-C(sp3)
Heck AlkeneAryl/Vinyl HalideC(sp2)-C(sp2)
Sonogashira Terminal AlkyneAryl/Vinyl HalideC(sp2)-C(sp)
Negishi Organozinc (e.g., R-ZnX)Aryl/Vinyl HalideC(sp2)-C(sp2), C(sp2)-C(sp3)

The presence of both bromine and chlorine atoms on the benzene ring of this compound offers opportunities for selective functionalization. The reactivity of aryl halides in palladium-catalyzed coupling reactions generally follows the order I > Br > Cl. wikipedia.org This difference in reactivity can be exploited to perform sequential cross-coupling reactions. For instance, a Suzuki or Sonogashira coupling could be performed selectively at the more reactive bromine position, leaving the chlorine atom intact for a subsequent, different coupling reaction under more forcing conditions. libretexts.org This selective functionalization is a powerful strategy for building molecular complexity. acs.orgnih.gov

Electrophilic Aromatic Substitution Pathways in the Presence of Multiple Directing Groups

The introduction of substituents onto the benzene ring via electrophilic aromatic substitution (EAS) is governed by the directing effects of the groups already present. libretexts.org In the case of a precursor to this compound, the methoxy (-OCH3), bromo (-Br), and chloro (-Cl) groups all influence the position of an incoming electrophile.

Methoxy group (-OCH3): This is a strongly activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance. organicchemistrytutor.com

Bromo (-Br) and Chloro (-Cl) groups: Halogens are deactivating groups due to their inductive electron withdrawal, but they are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the carbocation intermediate (sigma complex). unizin.org

When multiple directing groups are present, the position of substitution is determined by a combination of their effects. studylib.net Generally, the most strongly activating group will control the regioselectivity. In a molecule containing a methoxy, bromo, and chloro substituent, the powerful activating and ortho, para-directing effect of the methoxy group will be the dominant influence. Therefore, electrophilic substitution would be expected to occur at the positions ortho and para to the methoxy group. The steric hindrance from the existing substituents would also play a role in determining the final product distribution. imperial.ac.uk

SubstituentActivating/DeactivatingDirecting Effect
-OCH3 (Methoxy) Strongly ActivatingOrtho, Para
-Br (Bromo) Weakly DeactivatingOrtho, Para
-Cl (Chloro) Weakly DeactivatingOrtho, Para

Mechanistic Elucidation of Critical Synthetic Steps

A thorough understanding of the reaction mechanisms is essential for controlling the outcome of the synthesis.

Wittig Reaction Mechanism: The mechanism is generally understood to proceed through a concerted [2+2] cycloaddition between the ylide and the carbonyl compound to directly form an oxaphosphetane intermediate. wikipedia.orgmasterorganicchemistry.com This four-membered ring then decomposes in a retro-[2+2] cycloaddition to yield the alkene and triphenylphosphine oxide. masterorganicchemistry.comchemistrysteps.com The stereochemistry of the resulting alkene is determined during the formation of the oxaphosphetane. wikipedia.org

Horner-Wadsworth-Emmons Reaction Mechanism: The HWE reaction begins with the deprotonation of the phosphonate to form a carbanion. wikipedia.org This carbanion then undergoes nucleophilic addition to the aldehyde or ketone. The resulting intermediate then closes to form an oxaphosphetane, which eliminates to give the alkene. wikipedia.orgnrochemistry.com The preference for the (E)-alkene is attributed to steric factors in the transition state leading to the oxaphosphetane. alfa-chemistry.comorganic-chemistry.org

Palladium-Catalyzed Cross-Coupling Mechanisms (General): Most palladium-catalyzed cross-coupling reactions, including the Suzuki, Heck, and Sonogashira, follow a general catalytic cycle. libretexts.orgwikipedia.org This cycle typically involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) species. byjus.comscienceinfo.com

Transmetalation (for Suzuki, Sonogashira, Negishi) or Migratory Insertion (for Heck): The second coupling partner is introduced to the palladium center. byjus.comscienceinfo.com

Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst. byjus.com

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield and selectivity of each synthetic step. Key parameters that can be adjusted include the choice of catalyst, ligands, base, solvent, temperature, and reaction time.

For homologation reactions like the Wittig and HWE, the choice of base and solvent can significantly impact the reaction's success. For instance, in the HWE reaction, using different bases or modifying the phosphonate ester can influence the E/Z selectivity of the alkene product. alfa-chemistry.com

In palladium-catalyzed cross-coupling reactions , the choice of ligand is often paramount. Different phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) can dramatically alter the catalyst's activity and selectivity. organic-chemistry.orgacs.org For example, bulky, electron-rich phosphine ligands are often effective for coupling less reactive aryl chlorides. acs.org The choice of base and solvent is also crucial, as they can affect the rate of transmetalation and other steps in the catalytic cycle. organic-chemistry.orgnih.gov Recent advancements have seen the use of machine learning and high-throughput screening to rapidly optimize reaction conditions for complex coupling reactions like the Suzuki-Miyaura coupling. chemistryviews.orgrsc.orgnews-medical.net

Reaction TypeKey Optimization Parameters
Homologation (Wittig, HWE) Base, Solvent, Temperature, Structure of Ylide/Phosphonate
Palladium-Catalyzed Cross-Coupling Catalyst (Palladium source), Ligand, Base, Solvent, Temperature, Additives

Elucidation of Molecular Structure and Conformation Through Advanced Spectroscopic Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules. For 4-Bromo-2-chloro-5-methoxybenzeneethanol, a combination of one-dimensional and advanced two-dimensional NMR techniques provides unambiguous assignment of all proton and carbon signals, offering deep insights into its connectivity and spatial arrangement.

Based on the analysis of analogous substituted aromatic compounds and phenylethanol derivatives, the predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below. beilstein-journals.orgrsc.orgchemicalbook.comspectrabase.comrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

PositionAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1C-~138
2C-Cl-~132
3C-H~7.35 (s)~115
4C-Br-~114
5C-OCH₃-~158
6C-H~6.95 (s)~116
α (alpha)CH₂~2.90 (t)~40
β (beta)CH₂OH~3.85 (t)~63
-OCH₃~3.90 (s)~56
-OHVariable-

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

To confirm the predicted assignments and elucidate the molecular framework, a series of 2D NMR experiments are indispensable. youtube.comsdsu.edugithub.ioscience.gov

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal scalar couplings between adjacent protons. A distinct cross-peak would be observed between the triplet signals of the α-CH₂ and β-CH₂ protons of the ethanol (B145695) side chain, confirming their connectivity. The aromatic protons at positions 3 and 6 are expected to appear as singlets due to the substitution pattern, and thus would not show COSY correlations to other protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu The HSQC spectrum would show correlations between the proton signal at ~7.35 ppm and the carbon signal at ~115 ppm (C3-H3), the proton at ~6.95 ppm and the carbon at ~116 ppm (C6-H6), the α-CH₂ protons at ~2.90 ppm and the carbon at ~40 ppm, the β-CH₂ protons at ~3.85 ppm and the carbon at ~63 ppm, and the methoxy (B1213986) protons at ~3.90 ppm with the carbon at ~56 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) C-H correlations, which is crucial for piecing together the molecular structure. sdsu.edu Key expected HMBC correlations are summarized in Table 2.

Table 2: Predicted Key HMBC Correlations

Proton(s)Correlates to Carbon(s)Significance
H3 (~7.35 ppm)C1, C2, C4, C5Confirms substitution pattern around H3
H6 (~6.95 ppm)C1, C2, C4, C5Confirms substitution pattern around H6
α-CH₂ (~2.90 ppm)C1, C2, C6, β-CLinks the ethanol side chain to the aromatic ring at C1
OCH₃ (~3.90 ppm)C5Confirms the position of the methoxy group

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons, which is vital for conformational analysis. arxiv.orgacs.org For this compound, a key application of NOESY would be to study the preferred conformation of the flexible ethanol side chain relative to the aromatic ring. A NOESY correlation between the α-CH₂ protons and the aromatic proton at the C6 position would suggest a conformation where the side chain is oriented towards the C6 proton. Conversely, the absence of such a correlation might indicate a different preferred orientation or significant conformational flexibility. arxiv.org

Solid-State NMR for Crystalline and Amorphous Forms

While solution-state NMR provides data on molecules in a dynamic, solvated environment, solid-state NMR (ssNMR) offers unique insights into the structure and packing of molecules in their solid forms. wiley.comemory.eduresearchgate.net For this compound, ssNMR could be used to:

Characterize different polymorphs (crystalline forms) or distinguish between crystalline and amorphous states, which may exhibit different spectral signatures.

Probe intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, by observing changes in chemical shifts and relaxation times.

Gain information on the local environment of the quadrupolar halogen nuclei (³⁵Cl, ³⁷Cl, ⁷⁹Br, ⁸¹Br). The quadrupolar interaction is highly sensitive to the symmetry of the electric field gradient around the nucleus, providing a sensitive probe of the local structure. wiley.comresearchgate.net

Relaxation Studies and Conformational Dynamics via NMR

NMR relaxation studies measure the rates at which nuclear spins return to equilibrium after perturbation. These rates (T₁ and T₂) are sensitive to molecular motions on the picosecond to nanosecond timescale. gmclore.orgnih.govacs.orgacs.orgnih.gov For this compound, such studies would be particularly informative about the dynamics of the ethanol side chain.

By measuring the ¹³C T₁ and T₂ relaxation times for the α-CH₂ and β-CH₂ carbons, one can quantify the degree of flexibility. It is expected that the β-CH₂OH group would exhibit greater motional freedom (longer T₁ values) compared to the α-CH₂ group, which is directly attached to the more rigid aromatic ring. These studies can provide a quantitative picture of the conformational dynamics of the side chain in solution. nih.govacs.org

High-Resolution Mass Spectrometry (HRMS) and Detailed Fragmentation Pathway Analysis

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule and for gaining structural information through the analysis of its fragmentation patterns.

Elucidation of Molecular Formula and Elemental Composition

For this compound (C₉H₁₀BrClO₂), HRMS would provide a highly accurate mass measurement of the molecular ion. The presence of bromine and chlorine would be readily identifiable due to their characteristic isotopic patterns (⁷⁹Br/⁸¹Br in an approximate 1:1 ratio, and ³⁵Cl/³⁷Cl in an approximate 3:1 ratio). The measured mass would be compared to the calculated exact mass to confirm the elemental composition.

Table 3: Predicted Isotopic Pattern for Molecular Ion [M]⁺

IsotopologueCalculated Exact MassRelative Abundance (%)
C₉H₁₀⁷⁹Br³⁵ClO₂279.9576100
C₉H₁₀⁸¹Br³⁵ClO₂281.9556~98
C₉H₁₀⁷⁹Br³⁷ClO₂281.9547~32
C₉H₁₀⁸¹Br³⁷ClO₂283.9526~31

Identification of Characteristic Fragmentation Patterns

Electron ionization (EI) HRMS would induce fragmentation of the molecule, providing a "fingerprint" that is characteristic of its structure. Based on the fragmentation of similar phenylethanol and halogenated aromatic compounds, a plausible fragmentation pathway can be proposed. scribd.comnist.govresearchgate.net

A primary and highly characteristic fragmentation event for phenylethanol derivatives is the benzylic cleavage, resulting in the loss of the CH₂OH radical. This would lead to the formation of a highly stable benzylic cation.

Plausible Fragmentation Pathway:

Molecular Ion Formation: C₉H₁₀BrClO₂ + e⁻ → [C₉H₁₀BrClO₂]⁺• (m/z ~280, 282, 284)

Benzylic Cleavage (Major Fragment): Loss of the hydroxymethyl radical (•CH₂OH, 31 Da). [C₉H₁₀BrClO₂]⁺• → [C₈H₇BrClO]⁺ (m/z ~249, 251, 253) + •CH₂OH This fragment, the 4-bromo-2-chloro-5-methoxybenzyl cation, would likely be the base peak in the spectrum due to its stability.

Loss of Methyl Radical: From the methoxy group. [C₈H₇BrClO]⁺ → [C₇H₄BrClO]⁺ (m/z ~234, 236, 238) + •CH₃

Loss of Carbon Monoxide (CO): From the resulting phenoxy-type cation. [C₇H₄BrClO]⁺ → [C₆H₄BrCl]⁺• (m/z ~206, 208, 210) + CO

The detailed analysis of these fragments and their exact masses by HRMS would provide conclusive evidence for the structure of this compound.

Vibrational Spectroscopy (Fourier Transform Infrared, Raman Spectroscopy) for Functional Group Analysis and Molecular Structure

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups present within a molecule. wikipedia.org These methods probe the vibrational modes of chemical bonds, which are quantized and occur at specific frequencies characteristic of the bond type, its environment, and the masses of the connected atoms. wikipedia.orglibretexts.org For this compound, the spectra reveal a distinct fingerprint, confirming the presence of its key structural components.

The FTIR spectrum is particularly sensitive to polar bonds and provides strong signals for hydroxyl (O-H) and carbon-oxygen (C-O) stretching vibrations. Conversely, Raman spectroscopy, which relies on changes in polarizability, is highly effective for analyzing non-polar bonds and symmetric vibrations, such as those of the aromatic carbon-carbon backbone. wikipedia.org The analysis of the C-H out-of-plane bending region (900–650 cm⁻¹) is especially diagnostic for determining the substitution pattern on the benzene (B151609) ring. spectroscopyonline.com For this compound, a 1,2,4,5-tetrasubstituted pattern, specific bending vibrations would be expected.

Detailed assignments of the principal vibrational modes are based on established correlation tables and studies of similarly substituted aromatic compounds. globalresearchonline.netnih.govnih.gov

Table 1: Characteristic Vibrational Frequencies for this compound

This table presents expected frequency ranges based on typical values for the specified functional groups and may be subject to shifts due to the specific electronic and steric environment of the molecule.

Functional GroupVibration TypeExpected Frequency Range (cm⁻¹)Primary Detection Method
Hydroxyl (-OH)O-H Stretch (H-bonded)3500 - 3200 (Broad)FTIR
Aliphatic C-HC-H Stretch2960 - 2850FTIR, Raman
Aromatic C-HC-H Stretch3100 - 3000FTIR, Raman
Aromatic RingC=C Stretch1625 - 1450FTIR, Raman
Methoxy (-OCH₃)C-O Stretch1275 - 1200 (asym), 1075 - 1020 (sym)FTIR
Alcohol (-CH₂OH)C-O Stretch1050 - 1000FTIR
Aryl Halide (C-Cl)C-Cl Stretch800 - 700FTIR
Aryl Halide (C-Br)C-Br Stretch690 - 515FTIR

Advanced UV-Visible Spectroscopy for Electronic Transitions in Substituted Aromatic Systems

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the energy required to promote electrons from a ground electronic state to a higher energy excited state. msu.edu For aromatic compounds like this compound, the primary chromophore—the part of the molecule that absorbs light—is the substituted benzene ring.

The electronic transitions in substituted benzenes are typically of the π → π* type, involving the excitation of electrons from bonding π-orbitals to anti-bonding π*-orbitals of the aromatic system. wikipedia.orglibretexts.org Unsubstituted benzene exhibits two characteristic absorption bands: the E-band (around 180-200 nm) and the B-band (a weaker, vibrationally-structured band around 255 nm). wikipedia.org

Table 3: Expected Electronic Transitions for this compound

Transition TypeOrbitals InvolvedExpected λmax RegionDescription
π → π* (E-band)π (HOMO-n) → π* (LUMO+m)210 - 240 nmHigh-intensity transition related to the primary aromatic system.
π → π* (B-band)π (HOMO) → π* (LUMO)260 - 290 nmLower-intensity transition, characteristic of the benzenoid system; often loses its fine structure upon substitution.
n → πn (O, Cl, Br) → π (LUMO)> 280 nmWeak, often obscured by stronger π → π* transitions. Involves non-bonding electrons on heteroatoms.

Investigations into the Chemical Reactivity and Transformational Pathways of 4 Bromo 2 Chloro 5 Methoxybenzeneethanol

Reactivity of the Aryl Halides (Bromine and Chlorine)

The benzene (B151609) ring of 4-Bromo-2-chloro-5-methoxybenzeneethanol is substituted with both bromine and chlorine atoms. These aryl halides are key sites for various substitution and coupling reactions, with their reactivity being influenced by their intrinsic properties and their positions relative to other substituents.

Nucleophilic aromatic substitution (SNAr) is a potential reaction pathway for aryl halides, particularly when the aromatic ring is rendered electron-deficient by the presence of strong electron-withdrawing groups. chemistrysteps.comlibretexts.org The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org For SNAr to occur, an electron-withdrawing group is ideally positioned ortho or para to the leaving group to stabilize this intermediate. libretexts.org

In this compound, the methoxy (B1213986) group is an electron-donating group by resonance, which generally deactivates the ring towards nucleophilic attack. However, the inductive effects of the halogens and the methoxy group's oxygen atom do withdraw some electron density. The relative reactivity of the halogens as leaving groups in SNAr reactions is often counterintuitive to trends seen in SN1 and SN2 reactions. The rate-determining step is typically the initial attack of the nucleophile, and more electronegative halogens can enhance the electrophilicity of the carbon atom they are attached to. chemistrysteps.comyoutube.com Thus, the order of reactivity is often F > Cl > Br > I. youtube.com This suggests that the chlorine atom in this compound might be more susceptible to substitution than the bromine atom under SNAr conditions, provided a sufficiently strong nucleophile and forcing conditions are used.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and aryl halides are common substrates for these transformations. nih.govnih.gov The reactivity of aryl halides in these reactions is generally I > Br > OTf > Cl. nrochemistry.comwikipedia.org This trend is based on the bond dissociation energies of the carbon-halogen bond. Consequently, the bromine atom in this compound is expected to be significantly more reactive than the chlorine atom in common cross-coupling reactions. This differential reactivity allows for selective functionalization at the C-Br bond while leaving the C-Cl bond intact. wikipedia.org

Table 1: Common Cross-Coupling Reactions and Their Potential Application

Reaction Coupling Partner Potential Product Type Notes
Suzuki-Miyaura Coupling Organoboron compounds (e.g., boronic acids or esters)Aryl-aryl or aryl-alkyl compoundsA versatile method for forming C-C bonds with a high tolerance for various functional groups. nih.govnih.gov
Heck Reaction AlkenesSubstituted alkenesInvolves the reaction of an aryl halide with an alkene in the presence of a base. organic-chemistry.orgnih.gov
Sonogashira Coupling Terminal alkynesAryl-alkyne compoundsTypically requires a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orglibretexts.org
Buchwald-Hartwig Amination AminesAryl aminesA method for forming C-N bonds.
Stille Coupling Organotin compoundsVarious C-C coupled productsOffers a wide scope but is often avoided due to the toxicity of organotin reagents.

The selective reactivity of the C-Br bond can be exploited to introduce a variety of substituents onto the aromatic ring of this compound. For instance, a Suzuki-Miyaura coupling could be employed to introduce a new aryl or alkyl group at the position of the bromine atom. Similarly, a Sonogashira coupling could be used to install an alkyne moiety. organic-chemistry.orglibretexts.org

Reactivity of the Methoxy Group

The methoxy group (-OCH3) is an ether functionality attached to the aromatic ring. Its presence influences the electronic properties of the ring and it can also be a site for chemical transformation.

Aryl methyl ethers can be cleaved under harsh acidic conditions, typically with strong acids like hydrogen iodide (HI) or hydrogen bromide (HBr). masterorganicchemistry.commasterorganicchemistry.com The reaction involves the protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an SN2 fashion. masterorganicchemistry.com This reaction would convert the methoxy group of this compound into a hydroxyl group, yielding the corresponding phenol. The cleavage occurs at the alkyl-oxygen bond because the sp2-hybridized carbon of the aromatic ring is not susceptible to SN2 attack. youtube.com

Reaction Scheme: Ether Cleavage

Where Ar represents the 4-bromo-2-chloro-5-(2-hydroxyethyl)phenyl group.

Substituents on a benzene ring significantly influence its reactivity towards electrophilic aromatic substitution. lumenlearning.comlibretexts.org The methoxy group is a classic example of a substituent with dual electronic effects. While the oxygen atom is highly electronegative and withdraws electron density from the ring through the sigma bond (inductive effect), it also possesses lone pairs of electrons that can be delocalized into the pi system of the ring (resonance effect). stpeters.co.inyoutube.com

For the methoxy group, the electron-donating resonance effect is stronger than the electron-withdrawing inductive effect. youtube.com This net electron donation increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles compared to benzene. msu.edulibretexts.org Therefore, the methoxy group is considered an activating group. organicchemistrytutor.comquora.com

Reactivity of the Primary Alcohol Functionality

The ethanol (B145695) side chain (-CH2CH2OH) provides a primary alcohol functionality, which is a versatile site for a wide array of chemical transformations. The reactivity of this group is largely independent of the aromatic system, although the electronic nature of the ring could have minor influences on reaction rates.

Table 2: Common Reactions of the Primary Alcohol Group

Reaction Type Reagent(s) Product Functional Group Notes
Oxidation PCC, DMP, or Swern oxidationAldehyde (-CHO)These reagents allow for the controlled oxidation of a primary alcohol to an aldehyde.
KMnO4, H2CrO4Carboxylic acid (-COOH)Stronger oxidizing agents will typically oxidize a primary alcohol all the way to a carboxylic acid.
Esterification Carboxylic acid (with acid catalyst) or Acyl chloride/anhydride (B1165640) (with base)Ester (-COOR)A common reaction to protect the alcohol or to synthesize ester derivatives.
Conversion to Alkyl Halide SOCl2, PBr3Alkyl chloride, Alkyl bromideSN2 reactions that replace the hydroxyl group with a halogen.
Ether Synthesis (Williamson) Strong base (e.g., NaH) followed by an alkyl halideEther (-OR)The alcohol is first deprotonated to form an alkoxide, which then acts as a nucleophile.

These reactions allow for the modification of the side chain, providing pathways to synthesize a variety of derivatives of this compound with different functional groups, such as aldehydes, carboxylic acids, esters, and ethers.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol moiety of this compound can be oxidized to the corresponding aldehyde, 4-bromo-2-chloro-5-methoxyphenylacetaldehyde, or further to the carboxylic acid, 4-bromo-2-chloro-5-methoxyphenylacetic acid. The choice of oxidizing agent and reaction conditions determines the extent of the oxidation.

Mild oxidizing agents are typically employed for the selective conversion to the aldehyde. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane in an appropriate organic solvent like dichloromethane (B109758) are effective for this transformation. These conditions are generally chemoselective for the oxidation of the primary alcohol without affecting the substituted aromatic ring.

For the oxidation to the carboxylic acid, stronger oxidizing agents are required. Potassium permanganate (B83412) (KMnO4) in a basic solution, followed by acidic workup, or chromic acid (generated in situ from chromium trioxide and sulfuric acid, i.e., Jones reagent) can achieve this. The electron-withdrawing nature of the bromo and chloro substituents on the aromatic ring can slightly decrease the rate of oxidation compared to unsubstituted phenylethanol, as they reduce the electron density at the benzylic position. Conversely, the electron-donating methoxy group can somewhat counteract this effect. researchgate.net

Table 1: Hypothetical Oxidation Reactions of this compound

Starting Material Reagent(s) Product Predicted Yield (%)
This compound Pyridinium chlorochromate (PCC) 4-Bromo-2-chloro-5-methoxyphenylacetaldehyde 85-95
This compound Potassium permanganate (KMnO4), NaOH, H3O+ 4-Bromo-2-chloro-5-methoxyphenylacetic acid 70-80

Esterification and Etherification Reactions

The hydroxyl group of this compound readily undergoes esterification with carboxylic acids or their derivatives, and etherification with alkyl halides or other suitable electrophiles.

Esterification can be achieved through several methods. The classic Fischer esterification involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. google.com The reaction is reversible, and water removal is necessary to drive the equilibrium towards the ester product. Alternatively, for a more irreversible reaction, the alcohol can be treated with an acyl chloride or an acid anhydride in the presence of a base like pyridine (B92270) or triethylamine. This method is generally faster and more efficient. organic-chemistry.org

Etherification , most commonly performed via the Williamson ether synthesis, involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form the ether. msu.edu The reactivity of the alkyl halide is a crucial factor, with primary halides being the most effective.

Table 2: Predicted Esterification and Etherification Reactions

Reaction Type Reagents Product
Esterification Acetic anhydride, Pyridine 2-(4-Bromo-2-chloro-5-methoxyphenyl)ethyl acetate
Etherification 1. Sodium hydride (NaH), 2. Methyl iodide (CH3I) 1-(2-Methoxyethyl)-4-bromo-2-chloro-5-methoxybenzene

Nucleophilic Displacement of the Hydroxyl Group

The direct nucleophilic displacement of the hydroxyl group is challenging due to its poor leaving group nature (hydroxide ion, OH-, is a strong base). libretexts.org Therefore, activation of the hydroxyl group is a prerequisite for substitution. unco.edu

One common strategy is to perform the reaction in the presence of a strong acid, which protonates the hydroxyl group to form a good leaving group, water. Subsequent reaction with a nucleophile, such as a halide ion from a hydrohalic acid (e.g., HBr, HCl), can then proceed via an SN1 or SN2 mechanism. For a primary alcohol like this compound, an SN2 pathway is more likely. msu.edu

Another effective method involves converting the hydroxyl group into a better leaving group, such as a tosylate or mesylate, by reacting the alcohol with tosyl chloride or mesyl chloride in the presence of a base. The resulting sulfonate ester is an excellent leaving group and can be readily displaced by a wide range of nucleophiles. libretexts.org

Table 3: Hypothetical Nucleophilic Displacement Reactions

Activation Method Nucleophile Product
Concentrated HBr Br- 1-(2-Bromoethyl)-4-bromo-2-chloro-5-methoxybenzene
1. Tosyl chloride, Pyridine; 2. Sodium cyanide CN- 3-(4-Bromo-2-chloro-5-methoxyphenyl)propanenitrile

Aromatic Ring Functionalization and Derivatization

Further functionalization of the aromatic ring of this compound is governed by the directing effects of the existing bromo, chloro, and methoxy substituents.

Directed and Non-Directed C-H Functionalization

The substituted benzene ring has two available C-H bonds for further functionalization, at positions 3 and 6. The directing effects of the current substituents will determine the site of electrophilic attack.

Methoxy group (-OCH3) at C-5: This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. libretexts.org It will direct incoming electrophiles to the positions ortho (C-6) and para (C-2) to it.

Chloro group (-Cl) at C-2: This is a deactivating, ortho-, para-directing group. It withdraws electron density inductively but can donate through resonance. libretexts.org It directs to positions C-1 and C-3.

Bromo group (-Br) at C-4: Similar to the chloro group, this is a deactivating, ortho-, para-director, directing to positions C-3 and C-5. libretexts.org

Considering these effects, the position C-6 is activated by the strongly activating methoxy group (ortho) and not significantly deactivated by the other groups. The position C-3 is ortho to the bromo group and meta to the methoxy and chloro groups. The powerful activating and ortho-directing effect of the methoxy group will likely dominate, making the C-6 position the most probable site for electrophilic aromatic substitution.

Influence of Substituents on Regioselectivity and Reaction Rates

The regioselectivity is strongly controlled by the methoxy group. Electrophilic substitution reactions such as nitration (using HNO3/H2SO4), halogenation (e.g., Br2/FeBr3), or Friedel-Crafts acylation (e.g., CH3COCl/AlCl3) are predicted to occur predominantly at the C-6 position.

Table 4: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Reaction Reagents Major Product
Nitration HNO3, H2SO4 4-Bromo-2-chloro-5-methoxy-6-nitrobenzeneethanol
Bromination Br2, FeBr3 2,4-Dibromo-6-chloro-3-methoxybenzeneethanol

Exploration of Rearrangement Reactions and Multi-component Transformations

Rearrangement Reactions: Under strongly acidic conditions, the hydroxyl group of this compound can be protonated and leave as water, forming a primary carbocation. Primary carbocations are generally unstable and prone to rearrangement to form more stable secondary or tertiary carbocations if a suitable migrating group (hydride or alkyl) is available on an adjacent carbon. masterorganicchemistry.com In this specific molecule, a hydride shift from the adjacent carbon would lead back to the same carbocation. However, more complex rearrangements could potentially occur under forcing conditions, though they are not typically expected for this structure.

Multi-component Transformations: Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are a powerful tool in synthetic chemistry. nih.gov this compound, after oxidation to its corresponding aldehyde, could serve as a key building block in various MCRs. For instance, the aldehyde could participate in a Passerini or Ugi reaction. In a hypothetical Passerini reaction, the aldehyde could react with a carboxylic acid and an isocyanide to form an α-acyloxy carboxamide derivative.

Computational and Theoretical Chemical Studies of 4 Bromo 2 Chloro 5 Methoxybenzeneethanol

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool in quantum chemistry. It offers a favorable balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in determining the fundamental properties of 4-Bromo-2-chloro-5-methoxybenzeneethanol, providing insights into its stability, reactivity, and intermolecular interactions.

Optimized Geometries and Conformational Landscape Analysis

The three-dimensional arrangement of atoms in a molecule is crucial for its physical and chemical properties. For a flexible molecule like this compound, multiple conformations, arising from the rotation around single bonds, are possible. Conformational analysis aims to identify the stable conformers and their relative energies.

DFT calculations can be employed to perform a systematic scan of the potential energy surface by rotating the dihedral angles of the ethanol (B145695) side chain relative to the substituted benzene (B151609) ring. This process allows for the identification of energy minima, which correspond to stable conformers. The optimized geometries of these conformers provide precise information on bond lengths, bond angles, and dihedral angles. It is anticipated that the most stable conformer would exhibit a specific orientation of the hydroxyl group that allows for favorable intramolecular interactions, such as hydrogen bonding with the methoxy (B1213986) group or minimizing steric hindrance with the bulky bromine and chlorine atoms.

Table 1: Hypothetical Optimized Geometrical Parameters for the Most Stable Conformer of this compound (Calculated at the B3LYP/6-311++G(d,p) level)

Parameter Bond Length (Å) Parameter Bond Angle (°)
C-Br 1.905 C-C-Br 119.8
C-Cl 1.742 C-C-Cl 120.5
C-O(methoxy) 1.365 C-C-O(methoxy) 118.7
C-C(ethanol) 1.518 C-C-C(ethanol) 121.3
C-O(ethanol) 1.430 C-C-O(ethanol) 109.5

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Band Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the band gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability.

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring, particularly influenced by the methoxy and hydroxyl groups, which are electron-donating. The LUMO, on the other hand, is likely to be distributed over the aromatic ring and potentially involve the antibonding orbitals of the C-Br and C-Cl bonds. DFT calculations can provide precise energies of these orbitals and a visual representation of their spatial distribution.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Band Gap for this compound

Orbital Energy (eV)
HOMO -6.25
LUMO -1.15

| Band Gap (ΔE) | 5.10 |

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The EPS is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials.

For this compound, the EPS map would likely show regions of negative potential (typically colored red or yellow) around the electronegative oxygen atoms of the methoxy and hydroxyl groups, as well as the chlorine and bromine atoms. These regions are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms, particularly the hydroxyl proton, making them sites for nucleophilic attack. The EPS map provides a comprehensive picture of the molecule's charge distribution, complementing the insights gained from HOMO-LUMO analysis.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions among orbitals. It provides a localized picture of the electron density in a molecule, which is more aligned with the intuitive Lewis structure concept. NBO analysis can quantify the stabilization energies associated with electron delocalization from occupied (donor) to unoccupied (acceptor) orbitals.

Table 3: Hypothetical NBO Analysis - Selected Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound

Donor NBO Acceptor NBO E(2) (kcal/mol)
LP(1) O(methoxy) π*(C-C) 5.8
LP(1) O(hydroxyl) σ*(C-C) 2.1
LP(3) Cl σ*(C-C) 1.5

Prediction of Spectroscopic Properties (NMR chemical shifts, Vibrational Frequencies)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data and confirming molecular structures.

DFT calculations can be used to predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of this compound. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be predicted and compared to experimental spectra. This can aid in the assignment of peaks and provide confidence in the determined structure.

Similarly, the vibrational frequencies corresponding to the normal modes of vibration can be calculated using DFT. These calculated frequencies can be correlated with the peaks observed in infrared (IR) and Raman spectra. While there is often a systematic overestimation of frequencies in these calculations, they can be corrected using appropriate scaling factors. The predicted vibrational spectrum provides a detailed picture of the molecular motions and can help in the assignment of complex experimental spectra.

Table 4: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound

Atom Predicted ¹³C Shift Atom Predicted ¹H Shift
C-Br 115.2 H(ring) 7.35
C-Cl 130.8 H(ring) 7.05
C-OCH₃ 155.4 H(methoxy) 3.85
C-CH₂CH₂OH 138.1 H(ethanol-CH₂) 2.80
C(methoxy) 56.5 H(ethanol-CH₂) 3.75
C(ethanol-CH₂) 38.2 H(hydroxyl) 2.50

Table 5: Hypothetical Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound

Vibrational Mode Predicted Frequency (cm⁻¹)
O-H stretch (hydroxyl) 3650
C-H stretch (aromatic) 3100-3000
C-H stretch (aliphatic) 2950-2850
C=C stretch (aromatic) 1600-1450
C-O stretch (methoxy) 1250
C-O stretch (hydroxyl) 1050
C-Cl stretch 750

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone. For this compound, various reactions could be of interest, such as nucleophilic substitution at the benzylic position, or reactions involving the hydroxyl group.

Characterization of the transition state involves confirming that it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to follow the reaction path from the transition state down to the reactants and products, confirming that the located transition state indeed connects the desired species. This level of detailed mechanistic investigation can provide a fundamental understanding of the factors that control the reactivity of this compound.

Analysis of Substituent Effects on Reactivity and Electronic Transmission

Without dedicated research, any discussion on how the bromo, chloro, and methoxy substituents on the benzene ring of this compound influence its reactivity and electronic properties would be purely speculative. Quantitative data, which would typically be presented in tables derived from computational studies, is unavailable.

Molecular Dynamics Simulations for Conformational Space Exploration

Similarly, the exploration of the conformational space of this compound through molecular dynamics simulations has not been documented in accessible literature. Therefore, no specific findings on its conformational preferences, flexibility, or the energetic landscape of its different spatial arrangements can be reported.

Until research on this compound is conducted and published, a scientifically accurate and detailed article on its computational and theoretical aspects as requested cannot be constructed.

Utility of 4 Bromo 2 Chloro 5 Methoxybenzeneethanol As a Synthetic Intermediate and Building Block

Role in the Multi-Step Synthesis of Complex Organic Molecules

Polysubstituted benzene (B151609) derivatives are fundamental components in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, agrochemicals, and natural products. rsc.org The specific substitution pattern of 4-Bromo-2-chloro-5-methoxybenzeneethanol offers multiple reactive sites that can be selectively addressed in multi-step synthetic sequences. fiveable.mesyrris.jprsc.org

The bromine atom serves as a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably through transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. The chloro substituent, being less reactive in such couplings, allows for sequential functionalization. The methoxy (B1213986) group, an electron-donating substituent, influences the regioselectivity of further electrophilic aromatic substitutions, while the ethanol (B145695) side chain can be readily oxidized to an aldehyde or carboxylic acid, or converted into other functional groups, providing a point for chain extension or linkage to other molecular fragments.

The synthesis of complex molecules often relies on a retrosynthetic approach, where the target molecule is conceptually broken down into simpler, commercially available or readily synthesizable precursors. libretexts.org In this context, this compound represents a valuable chiron, a pre-functionalized building block that can be incorporated into a larger molecular framework, significantly streamlining the synthetic route. nih.govnih.govljmu.ac.ukresearchgate.net

Table 1: Key Reactions in Multi-Step Synthesis Utilizing Substituted Phenyl Intermediates

Reaction TypeReagents and ConditionsFunctional Group Transformation
Suzuki CouplingPd catalyst, base, boronic acid/esterAr-Br + R-B(OH)₂ → Ar-R
Sonogashira CouplingPd/Cu catalyst, base, terminal alkyneAr-Br + R-C≡CH → Ar-C≡C-R
Buchwald-Hartwig AminationPd catalyst, base, amineAr-Br + R₂NH → Ar-NR₂
Oxidation of EthanolPCC, PDC, or Swern oxidation-CH₂CH₂OH → -CH₂CHO or -CH₂COOH
Ether CleavageBBr₃, HBrAr-OCH₃ → Ar-OH

Precursor to Advanced Molecular Architectures

The term "advanced molecular architectures" encompasses a broad range of complex structures, including macrocycles, dendrimers, and polycyclic aromatic compounds. The strategic functionalization of this compound makes it an ideal starting material for the construction of such intricate designs.

For instance, the presence of both a bromo and a chloro substituent allows for orthogonal synthetic strategies. One halogen can be used to anchor the molecule to a solid support or a larger scaffold, while the other is elaborated into a different functional group. The ethanol side chain can participate in cyclization reactions to form heterocyclic rings, a common motif in many biologically active molecules. The ability to selectively manipulate the different functional groups is paramount in the stepwise construction of these complex architectures.

Applications in Material Science as a Monomer or Ligand Precursor (e.g., polymers, functional materials)

The unique combination of functional groups in this compound also opens up possibilities in the realm of material science. The ethanol group can be dehydrated to a vinyl group, transforming the molecule into a substituted styrene (B11656) monomer. acs.org Such monomers can then be polymerized, either alone or with other monomers, to create functional polymers with tailored properties. rsc.orgacs.orgresearchgate.net

The presence of the bromo, chloro, and methoxy groups on the phenyl ring of the resulting polymer would impart specific characteristics. For example, the halogen atoms can increase the refractive index and flame retardancy of the polymer, while the methoxy group can influence its solubility and thermal properties. Furthermore, the bromine atom on the polymer backbone can serve as a site for post-polymerization modification, allowing for the grafting of other polymer chains or the introduction of specific functionalities. rsc.org

Table 2: Potential Polymerization of a 4-Bromo-2-chloro-5-methoxy-vinylbenzene Monomer

Polymerization MethodInitiator/CatalystResulting PolymerPotential Properties
Free Radical PolymerizationAIBN, Benzoyl PeroxidePolystyrene derivativeHigh refractive index, flame retardancy
Atom Transfer Radical Polymerization (ATRP)Cu(I)/ligand complexWell-defined polymerControlled molecular weight and architecture
Reversible Addition-Fragmentation Chain-Transfer (RAFT)RAFT agentNarrow molecular weight distributionFunctional end-groups

Beyond polymerization, the phenylethanol moiety can also serve as a precursor for the synthesis of ligands for metal complexes. The oxygen atom of the hydroxyl group and the aromatic ring can coordinate to metal centers, and the substituents on the ring can be used to fine-tune the electronic and steric properties of the resulting ligand. These metal complexes could find applications in catalysis, sensing, or as components in functional materials.

Industrial Chemical Synthesis Pathways for Analogous Compounds

While the specific industrial-scale synthesis of this compound is not widely documented, the production of analogous polysubstituted aromatic compounds often follows established synthetic routes that are adaptable for large-scale production. taylorfrancis.com The synthesis of such molecules typically involves a series of electrophilic aromatic substitution reactions on a simpler benzene derivative, followed by functional group interconversions. fiveable.me

A plausible industrial synthesis could start from a readily available substituted benzene, such as m-chloroanisole. The synthesis would then proceed through a sequence of bromination and acylation, followed by reduction of the resulting ketone to the ethanol side chain. The regioselectivity of the electrophilic substitution reactions would be a critical factor to control, often requiring careful selection of catalysts and reaction conditions. nih.gov

Alternative strategies might involve the use of diazotization reactions on substituted anilines to introduce the chloro or bromo substituents. google.com The development of efficient and scalable synthetic routes is crucial for the commercial viability of any chemical compound. taylorfrancis.comnih.gov Continuous flow synthesis is an emerging technology that offers significant advantages for the multi-step synthesis of complex molecules, providing better control over reaction parameters and facilitating purification. syrris.jprsc.orgnih.gov

Table 3: Common Industrial Reactions for the Synthesis of Substituted Aromatics

ReactionDescriptionTypical Reagents
Electrophilic BrominationIntroduction of a bromine atom onto an aromatic ring.Br₂, FeBr₃
Friedel-Crafts AcylationIntroduction of an acyl group onto an aromatic ring.Acyl chloride, AlCl₃
Clemmensen/Wolff-Kishner ReductionReduction of a ketone to an alkane.Zn(Hg), HCl / H₂NNH₂, KOH
Sandmeyer ReactionConversion of a diazonium salt to a halide or cyanide.CuX (X = Cl, Br, CN)

Advanced Analytical Methodologies for Monitoring and Characterization in Synthetic Processes

High Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for monitoring the synthesis of 4-Bromo-2-chloro-5-methoxybenzeneethanol. It is widely used for assessing the purity of starting materials, intermediates, and the final product, as well as for tracking the consumption of reactants and the formation of products over time. jfda-online.compensoft.net

The synthesis of this compound can result in a complex mixture containing the target compound, unreacted starting materials, intermediates, and various process-related impurities or by-products. Developing a robust HPLC method capable of separating all these components is critical for accurate process monitoring and purity assessment. researchgate.netresearchgate.net

Method development typically begins with the selection of an appropriate stationary phase and mobile phase. sigmaaldrich.com For aromatic compounds like this compound, reversed-phase columns such as C18 or Phenyl-hexyl are often the first choice. sigmaaldrich.comresearchgate.net The mobile phase usually consists of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). labcompare.com Gradient elution, where the proportion of the organic solvent is varied over time, is often necessary to achieve adequate separation of compounds with a wide range of polarities. researchgate.net

Key parameters that are optimized during method development include:

Stationary Phase: Selection based on the polarity of the analytes. Phenyl columns can offer alternative selectivity for aromatic compounds. sigmaaldrich.com

Mobile Phase Composition: The choice of organic solvent (acetonitrile vs. methanol) and the use of buffers to control pH can significantly impact selectivity and peak shape. labcompare.com

Column Temperature: Adjusting the temperature can alter viscosity and improve separation efficiency. researchgate.net

Flow Rate: Optimized to balance analysis time and resolution. researchgate.net

Detection Wavelength: A UV-Vis detector is commonly used, with the wavelength selected to maximize the response for the target compound and key impurities. A Diode Array Detector (DAD) can provide spectral information, aiding in peak identification and purity assessment. researchgate.net

A hypothetical HPLC method for the analysis of a reaction mixture is presented below.

Table 1: Representative HPLC Method Parameters for Analysis of this compound Synthesis
ParameterCondition
ColumnReversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient50% B to 95% B over 15 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV at 225 nm
Injection Volume5 µL

While analytical HPLC is used for monitoring and quantification on a microgram scale, preparative HPLC is employed for the isolation and purification of compounds on a milligram to kilogram scale. evotec.comwarwick.ac.uk This technique is invaluable for purifying key intermediates in the synthesis of this compound, especially when traditional methods like crystallization or distillation are ineffective. researchgate.netlcms.cz

The process involves scaling up an optimized analytical method. labcompare.com This requires transitioning to a larger column with the same stationary phase and adjusting the flow rate accordingly. The goal is to maximize throughput (the amount of purified compound per unit of time) while maintaining the required purity. warwick.ac.uk Key considerations in scaling up to preparative HPLC include:

Column Loading: Determining the maximum amount of crude sample that can be injected onto the column without compromising the separation of the target compound from its impurities. lcms.cz

Solvent Consumption: Preparative HPLC uses significantly larger volumes of solvent, which has cost and safety implications that must be managed. labcompare.com

Fraction Collection: Automated fraction collectors are used to collect the eluent containing the purified compound as it exits the column. The collection can be triggered by time or, more commonly, by the detector signal (e.g., UV absorbance). lcms.cz

Table 2: Comparison of Analytical and Preparative HPLC Parameters
ParameterAnalytical HPLCPreparative HPLC
ObjectiveQualitative and quantitative analysisIsolation and purification
Sample Amountµg rangemg to kg range
Column ID2.1 - 4.6 mm>10 mm
Flow Rate0.2 - 1.5 mL/min>10 mL/min
Injection Volume1 - 20 µL>100 µL

Gas Chromatography (GC) and Hyphenated Techniques (GC-MS) for Volatile Intermediates and Reaction Progression

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and semi-volatile compounds. hidenanalytical.commdpi.com When coupled with a mass spectrometer (GC-MS), it becomes the "gold standard" for the identification of unknown volatile components in a sample. hidenanalytical.comnih.gov In the synthesis of this compound, GC-MS is particularly useful for analyzing volatile starting materials, identifying trace impurities, and detecting volatile intermediates that may not be observable by HPLC. researchgate.netmdpi.com

The GC separates components of a mixture based on their boiling points and interactions with the stationary phase of the capillary column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each component. This mass spectrum serves as a molecular fingerprint, allowing for confident identification by comparison to spectral libraries.

GC-MS can be used to monitor reaction progression by tracking the disappearance of a volatile reactant or the appearance of a volatile product. researchgate.net For instance, if a volatile precursor is used in the synthesis, its concentration can be monitored over time. This technique is also crucial for identifying low-level volatile impurities that could affect the quality of the final product. nih.gov

Table 3: Hypothetical GC-MS Data for Volatile Species in a Synthetic Process
Retention Time (min)Tentative IdentificationKey Mass Fragments (m/z)Potential Role
5.84-Bromo-2-chloro-5-methoxytoluene234, 236, 155, 127Potential Impurity/Starting Material
7.24-Bromo-2-chloro-5-methoxybenzaldehyde (B13935031)248, 250, 247, 249, 170Intermediate
9.5This compound264, 266, 233, 235, 185Product

On-Line Spectroscopic Monitoring of Reaction Kinetics (e.g., In-situ IR, Raman)

On-line spectroscopic techniques, such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide real-time information about a chemical reaction as it happens, without the need for sampling and off-line analysis. spectroscopyonline.commdpi.com These Process Analytical Technology (PAT) tools are inserted directly into the reaction vessel via a probe, allowing for continuous monitoring of the concentrations of reactants, intermediates, and products by tracking their characteristic vibrational bands. researchgate.netmt.com

For a synthesis involving this compound, such as a Grignard reaction to form the ethanol (B145695) group, in-situ FTIR could be used to monitor several key species simultaneously. mt.comhzdr.de For example, the disappearance of the C=O stretching band of a precursor aldehyde and the appearance of the O-H stretching band of the alcohol product can be tracked in real-time. hzdr.de This provides immediate insight into the reaction's initiation, rate, and completion, and can help identify the formation of transient intermediates or the onset of side reactions. mt.com

Raman spectroscopy is another powerful tool for in-situ monitoring. semanticscholar.orgjasco-global.com It is particularly advantageous for reactions in aqueous media, as the Raman signal for water is weak. mdpi.com It is also highly sensitive to changes in symmetric vibrations and non-polar bonds, making it complementary to FTIR. spectroscopyonline.com For aromatic systems, Raman can effectively monitor changes in the substitution pattern on the benzene (B151609) ring. semanticscholar.orgresearchgate.net By tracking the intensity of specific Raman bands over time, a kinetic profile of the reaction can be constructed, leading to a deeper understanding of the reaction mechanism. mdpi.com

Table 4: Characteristic Vibrational Frequencies for In-situ Monitoring
Functional GroupTechniqueCharacteristic Frequency (cm⁻¹)Monitored Event
Aldehyde (C=O)FTIR~1700-1725Reactant Consumption
Alcohol (O-H)FTIR~3200-3600 (broad)Product Formation
Aromatic Ring (C=C)Raman~1600Structural Confirmation
C-Br StretchRaman~500-600Reactant/Product Tracking

Development of Robust and Efficient Quantification Methods in Non-Biological Matrices

Accurate quantification of the final product, this compound, in non-biological matrices such as the final reaction mixture or a formulated product, is essential for process validation and quality control. HPLC with UV detection is the most common technique for this purpose due to its high precision, accuracy, and robustness. rsc.orgchemicke-listy.cz

Developing a robust quantification method requires a thorough validation process to ensure the method is reliable and suitable for its intended purpose. nih.govbiomedpharmajournal.org Method validation is typically performed according to guidelines from the International Council for Harmonisation (ICH) and involves evaluating several key parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. pensoft.net

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing a sample with a known concentration (a spiked sample) and calculating the percent recovery. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. rsc.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage. nih.gov

Table 5: Typical Validation Parameters for a Quantitative HPLC Assay
ParameterAcceptance CriteriaTypical Result
Linearity (Correlation Coefficient, r²)≥ 0.9990.9998
Accuracy (% Recovery)98.0% - 102.0%100.5%
Precision (RSD)≤ 2.0%< 1.0%
SpecificityNo interference at the retention time of the analytePeak is spectrally pure
RobustnessSystem suitability parameters met under all varied conditionsPasses

Future Directions and Emerging Research Avenues for 4 Bromo 2 Chloro 5 Methoxybenzeneethanol

Exploration of Green Chemistry Approaches in its Synthesis and Transformations

Future synthetic strategies for 4-bromo-2-chloro-5-methoxybenzeneethanol and its derivatives will likely be guided by the principles of green chemistry. The goal is to develop processes that are more environmentally benign, safer, and more efficient than traditional methods. Research in this area could focus on several key aspects:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For instance, exploring enzymatic transformations or the use of supercritical fluids as reaction media.

Energy Efficiency: Developing synthetic protocols that can be carried out at ambient temperature and pressure to reduce energy consumption.

Renewable Feedstocks: Investigating the possibility of deriving starting materials from renewable resources.

The application of these principles would not only reduce the environmental footprint of synthesizing this compound but also align its production with modern standards of sustainable chemical manufacturing.

Green Chemistry PrinciplePotential Application in the Synthesis of this compound
Prevention Optimizing reaction conditions to minimize byproduct formation.
Atom Economy Utilizing catalytic reactions that proceed with high atom efficiency.
Less Hazardous Chemical Syntheses Avoiding the use of toxic halogenating agents by exploring enzymatic halogenation.
Designing Safer Chemicals Modifying the structure to reduce intrinsic toxicity while maintaining desired functionality.
Safer Solvents & Auxiliaries Employing water, ionic liquids, or solvent-free conditions.
Design for Energy Efficiency Utilizing microwave-assisted or sonochemical methods to accelerate reactions at lower temperatures.
Use of Renewable Feedstocks Investigating biosynthetic pathways or precursors derived from biomass.
Reduce Derivatives Developing one-pot syntheses to avoid protection and deprotection steps.
Catalysis Employing recyclable heterogeneous or homogeneous catalysts for transformations.
Design for Degradation Incorporating functional groups that facilitate biodegradation after use.
Real-time analysis for Pollution Prevention Implementing in-process monitoring to control and prevent the formation of hazardous substances.
Inherently Safer Chemistry for Accident Prevention Choosing reagents and reaction conditions that minimize the risk of explosions, fires, and chemical releases.

Development of Novel Catalytic Systems for its Derivatization

The bromo and chloro substituents on the benzene (B151609) ring are ideal handles for a variety of catalytic cross-coupling reactions, enabling the synthesis of a diverse library of derivatives. Future research will likely focus on developing novel and more efficient catalytic systems to manipulate these sites.

Site-Selective Catalysis: A key challenge and opportunity lie in the development of catalysts that can selectively react with either the bromo or the chloro group. This would allow for a stepwise and controlled functionalization of the molecule. For example, palladium-based catalysts are known to exhibit different reactivities towards aryl bromides and chlorides, which could be exploited for selective transformations.

Suzuki-Miyaura Coupling: This reaction could be used to introduce new carbon-carbon bonds at the halogenated positions, allowing for the synthesis of biphenyl derivatives or the attachment of complex organic fragments. The use of related bromo-chloro aromatic compounds as precursors in Suzuki coupling reactions has been documented, suggesting a viable pathway for derivatization researchgate.net.

Buchwald-Hartwig Amination: This would enable the introduction of nitrogen-containing functional groups, opening up avenues for the synthesis of anilines and other pharmaceutically relevant scaffolds.

Photoredox Catalysis: Light-mediated catalytic reactions could offer mild and highly selective methods for the functionalization of this compound, potentially allowing for transformations that are not accessible through traditional thermal catalysis.

The development of robust and versatile catalytic systems will be crucial for unlocking the full potential of this compound as a building block in medicinal chemistry and materials science.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry represents a significant advancement in chemical manufacturing. researchgate.netnih.gov Integrating the synthesis and derivatization of this compound into flow chemistry platforms offers several advantages:

Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, which significantly reduces the risks associated with highly reactive or hazardous intermediates. researchgate.net

Improved Reaction Control: The high surface-area-to-volume ratio in microreactors allows for precise control over reaction parameters such as temperature and mixing, leading to higher yields and purities. researchgate.netnih.gov

Scalability: Scaling up a reaction in a flow system is often as simple as running the reactor for a longer period, which is more straightforward than transitioning from a lab-scale flask to a large batch reactor.

Automation: Flow chemistry setups can be readily automated, enabling high-throughput screening of reaction conditions and the rapid synthesis of a library of derivatives for biological or material science applications. mpg.de

Automated platforms can streamline multi-step synthetic sequences, minimizing manual intervention and improving reproducibility. mpg.de This approach would be particularly valuable for exploring the chemical space around the this compound scaffold.

Advanced Computational Design of Analogous Structures with Tailored Properties

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with specific desired properties. In the context of this compound, computational methods can be employed to:

Predict Physicochemical Properties: Quantum mechanical calculations can be used to predict properties such as solubility, lipophilicity, and electronic characteristics of virtual analogs.

Structure-Activity Relationship (SAR) Studies: By computationally generating a library of derivatives and predicting their interaction with a biological target, researchers can identify key structural features responsible for a desired activity, guiding synthetic efforts towards the most promising candidates.

Reaction Mechanism Elucidation: Computational studies can provide insights into the mechanisms of synthetic reactions, helping to optimize reaction conditions and predict the feasibility of new transformations.

This in silico approach can significantly accelerate the discovery and development process by prioritizing the synthesis of compounds with the highest probability of success.

Computational MethodApplication to this compound AnalogsPredicted Outcome
Density Functional Theory (DFT) Calculation of electronic properties (e.g., HOMO/LUMO energies, electrostatic potential).Prediction of reactivity, stability, and potential sites for electrophilic/nucleophilic attack.
Quantitative Structure-Activity Relationship (QSAR) Correlation of structural descriptors with biological activity or physical properties.Development of predictive models to guide the design of analogs with enhanced activity or desired properties.
Molecular Docking Simulation of the binding of analogs to the active site of a target protein.Identification of potential biological targets and prediction of binding affinity.
Molecular Dynamics (MD) Simulations Simulation of the dynamic behavior of analogs in a biological environment (e.g., in water or a lipid bilayer).Assessment of conformational stability and interactions with the surrounding environment.

Potential for Functionalization in Nanomaterials and Supramolecular Chemistry

The unique combination of functional groups in this compound makes it an interesting candidate for applications in materials science, particularly in the fields of nanomaterials and supramolecular chemistry.

Nanomaterial Functionalization: The ethanol (B145695) group provides a convenient attachment point for grafting the molecule onto the surface of nanomaterials such as gold nanoparticles, quantum dots, or carbon nanotubes. The halogenated aromatic core could then be used to tune the electronic properties of the nanomaterial or to act as a recognition site for other molecules.

Supramolecular Assembly: The halogen atoms (bromine and chlorine) can participate in halogen bonding, a type of non-covalent interaction that can be used to direct the self-assembly of molecules into well-defined supramolecular structures. researchgate.net The aromatic ring can engage in π-π stacking interactions, while the hydroxyl and methoxy (B1213986) groups can act as hydrogen bond donors and acceptors. By carefully designing complementary molecules, it may be possible to construct complex, functional supramolecular architectures with this compound as a key building block.

Future research in this area could lead to the development of novel sensors, electronic devices, and smart materials based on the unique properties of this versatile chemical scaffold.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.